

Application Note: DEEP RED Staining for Live Cell Tracking

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Compound of Interest

Compound Name: DEEP RED

Cat. No.: B1585064

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Live-cell imaging is a critical tool for studying cellular dynamics, including proliferation, migration, and morphology. Far-red and deep-red fluorescent probes offer significant advantages for these applications, primarily due to reduced phototoxicity and minimal spectral overlap with cellular autofluorescence and other common fluorophores like GFP.^{[1][2]} This note provides a detailed protocol for using a deep-red fluorescent stain, exemplified by CellTracker™ **Deep Red**, for long-term tracking of live cells. This dye is cell-permeable and becomes cell-impermeant after entering the cell, where it covalently labels intracellular proteins.^{[1][3][4][5]} This stable labeling allows for tracking through multiple cell generations with low cytotoxicity.^{[1][3][5]}

Quantitative Data Summary

The spectral properties and recommended working conditions for CellTracker™ **Deep Red** are summarized below. These characteristics make it ideal for multiplexing with blue, green, and orange fluorophores.^[1]

Parameter	Value	Reference
Excitation Maximum	~630 nm	[1][3]
Emission Maximum	~660 nm	[3]
Recommended Solvent	High-quality anhydrous DMSO	[1][4]
Stock Solution Conc.	1 mM	[4][5]
Working Conc. Range	250 nM - 1 μ M	[1][4][5]
Cellular Retention	> 72 hours	[1][3]
Cytotoxicity	Low at working concentrations	[1][5]
Fixability	Signal retained after fixation	[1]

Experimental Protocol

This protocol details the steps for staining both adherent and suspension cells with a deep-red fluorescent dye for live-cell imaging.

1. Required Materials

- CellTracker™ **Deep Red** dye (or equivalent)
- Anhydrous dimethyl sulfoxide (DMSO)
- Live cells in culture (adherent or suspension)
- Appropriate cell culture medium (serum-free for staining step)
- Phosphate-buffered saline (PBS) or other appropriate buffer
- Fluorescence microscope with appropriate filter sets (e.g., Cy5 cube)[1]

2. Reagent Preparation

- 1 mM Stock Solution: Before opening, allow the lyophilized dye vial to warm to room temperature. Add 20 μ L of anhydrous DMSO to the vial to create a 1 mM stock solution.[4][5]

Mix well by vortexing. Store any unused stock solution at $\leq -20^{\circ}\text{C}$, protected from light and moisture.

- Working Solution: On the day of the experiment, dilute the 1 mM stock solution into pre-warmed (37°C) serum-free culture medium to achieve the desired final working concentration. A typical range is 250 nM to 1 μM .[\[1\]](#)[\[5\]](#) The optimal concentration should be determined empirically for each cell type and application.[\[4\]](#) For long-term studies, a higher concentration may be needed, while shorter experiments can use less dye.[\[5\]](#)

3. Staining Protocol for Adherent Cells

- Culture adherent cells on coverslips or in an appropriate imaging dish to the desired confluency.
- Aspirate the culture medium from the cells.
- Gently add the pre-warmed staining working solution to the cells, ensuring the entire surface is covered.
- Incubate the cells for 15 to 45 minutes at 37°C in a CO_2 incubator, protected from light.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Remove the staining solution.
- Wash the cells once with fresh, pre-warmed culture medium or buffer.
- Add fresh, pre-warmed complete culture medium to the cells.
- The cells are now ready for imaging.

4. Staining Protocol for Suspension Cells

- Harvest cells by centrifugation (e.g., 400 x g for 5 minutes).[\[1\]](#)
- Aspirate the supernatant.
- Resuspend the cell pellet gently in the pre-warmed staining working solution.

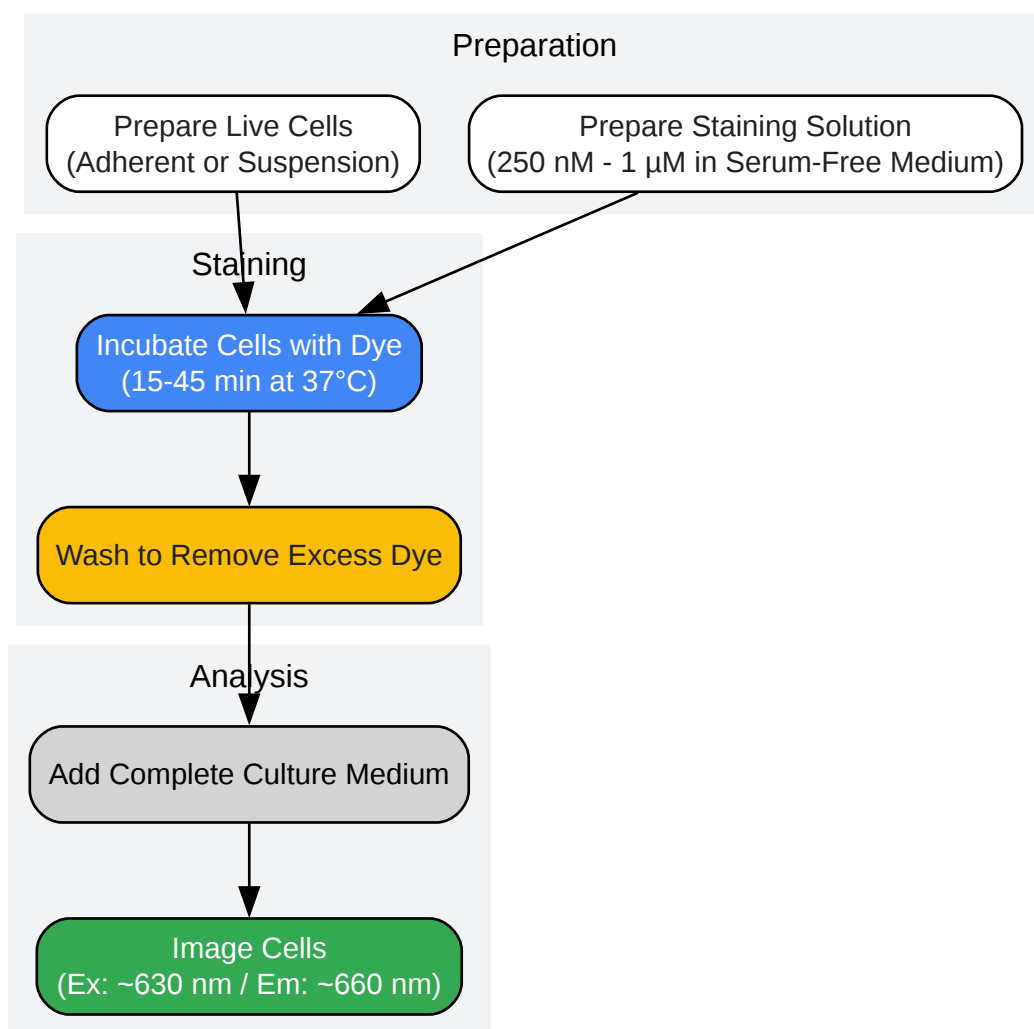
- Incubate for 15 to 45 minutes at 37°C, protected from light.^{[4][5]} Occasional swirling can promote uniform labeling.^[1]
- Centrifuge the cells to pellet them and remove the staining solution.
- Resuspend the cell pellet in fresh, pre-warmed complete culture medium.
- The cells can now be plated for imaging or used in other downstream applications.

5. Imaging

- Image the stained cells using a fluorescence microscope equipped with a filter set appropriate for the dye's spectra (e.g., excitation ~630 nm, emission ~660 nm). A standard Cy5 filter set is often suitable.^{[1][6]}
- The signal from the dye is stable for at least 72 hours and is retained in daughter cells after division.^{[1][3]}

Experimental Workflow

The following diagram illustrates the general workflow for staining live cells with a **DEEP RED** probe.

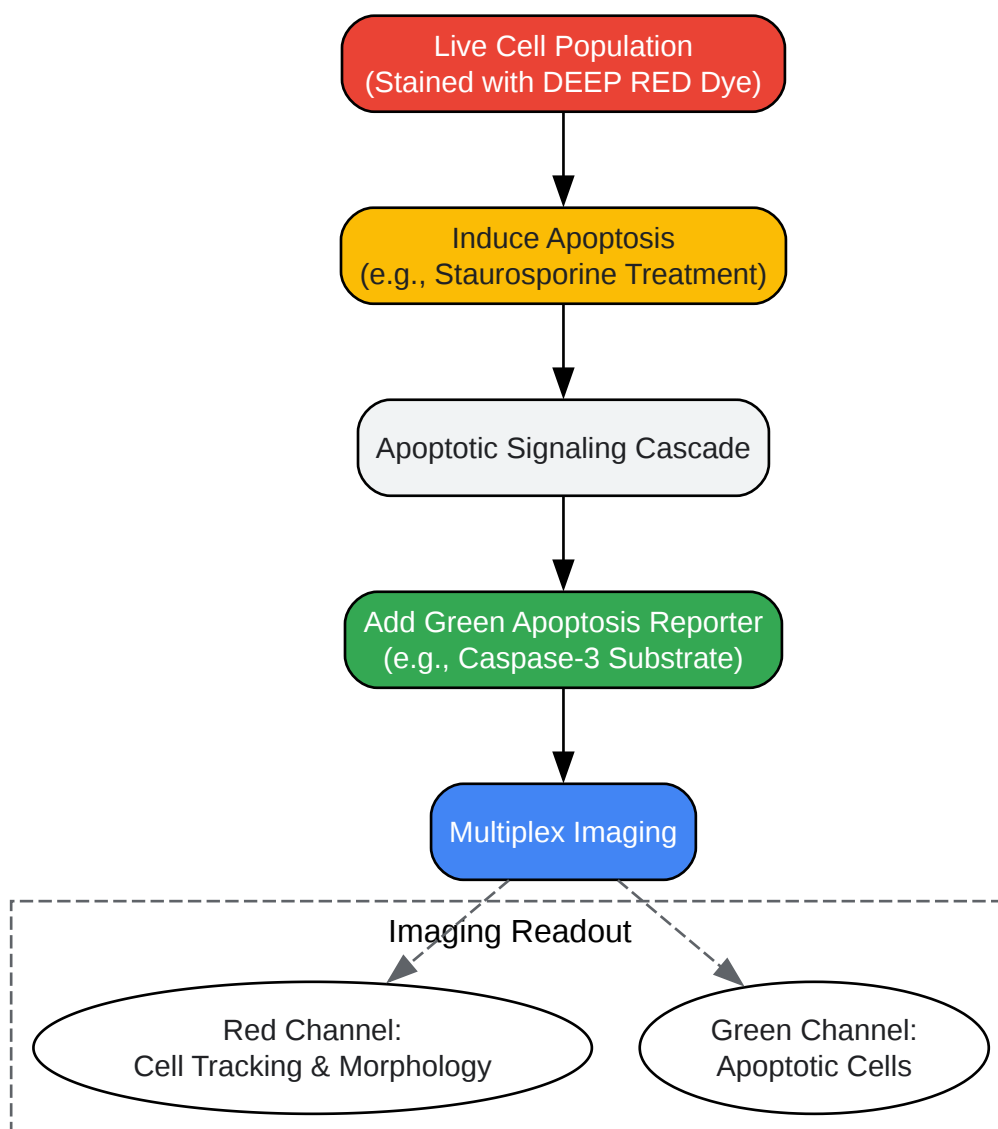


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General workflow for **DEEP RED** live cell staining.

Application Example: Multiplexing with Apoptosis Assay

DEEP RED stains are excellent tools for providing cellular context in multiplexed assays. Because their emission is in the far-red spectrum, they can be combined with probes in the blue, green, or orange channels with minimal spectral overlap.^[1] The diagram below illustrates a logical workflow where cells tracked with a **DEEP RED** stain are subsequently analyzed for apoptosis using a green fluorescent reporter (e.g., a caspase-3 substrate).



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Multiplexing **DEEP RED** tracking with a green apoptosis reporter.

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